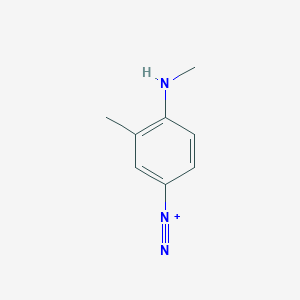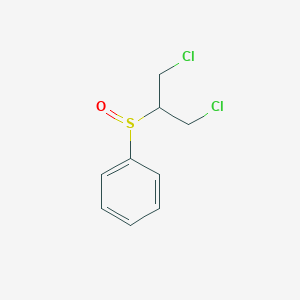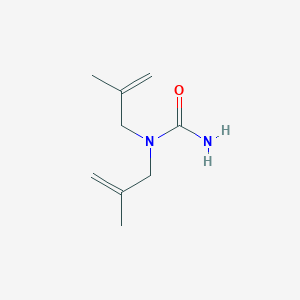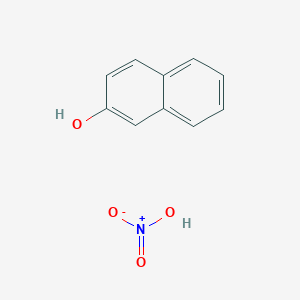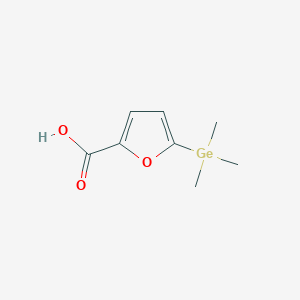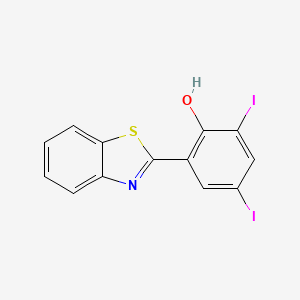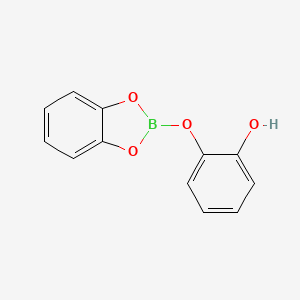
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is an organic compound with the molecular formula C12H9BO4 It is a derivative of phenol, where the hydroxyl group is substituted with a 1,3,2-benzodioxaborol-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- typically involves the reaction of phenol with a boronic acid derivative. One common method is the reaction of phenol with 2-bromobenzodioxaborole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like sodium dichromate or potassium permanganate are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the benzodioxaborole group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity. This interaction can modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.
Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Uniqueness
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is unique due to the presence of the benzodioxaborole group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional phenols or dihydroxybenzenes may not be suitable.
Propriétés
Numéro CAS |
93131-95-4 |
|---|---|
Formule moléculaire |
C12H9BO4 |
Poids moléculaire |
228.01 g/mol |
Nom IUPAC |
2-(1,3,2-benzodioxaborol-2-yloxy)phenol |
InChI |
InChI=1S/C12H9BO4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8,14H |
Clé InChI |
UYCAKLDGWUEYQC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


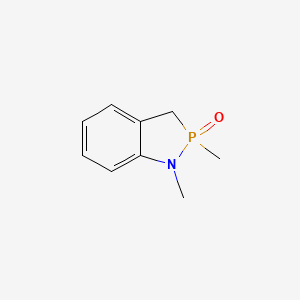
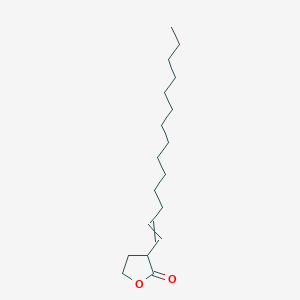
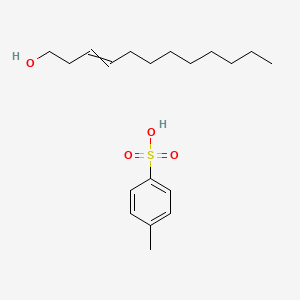
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

